(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is a chemical compound with significant relevance in medicinal chemistry. It is categorized under the pyridine derivatives and is recognized for its potential applications in pharmaceuticals, particularly as an antihypertensive agent. The compound has the CAS number 76093-34-0 and a molecular formula of C16H16N2O6, with a molecular weight of 332.31 g/mol .
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester falls under the category of antihypertensives, specifically within the family of calcium channel blockers. Its structural characteristics allow it to interact with biological systems effectively, making it a subject of interest in drug development.
The synthesis of (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can be achieved through several methods involving multi-step organic synthesis techniques. Key steps typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and characterize the final compound .
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester participates in various chemical reactions typical for pyridine derivatives:
These reactions often require specific catalysts or reagents to proceed efficiently. For instance, hydrogenation reactions may necessitate palladium or platinum catalysts under controlled pressure conditions.
The mechanism by which (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester exerts its pharmacological effects primarily involves calcium channel blockade. By inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells:
Studies have shown that compounds within this class exhibit dose-dependent effects on blood pressure regulation in animal models .
Relevant analyses often include melting point determination and solubility tests to establish its physical characteristics .
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester has several scientific applications:
The versatility of this compound makes it valuable in both research and therapeutic contexts .
The compound is systematically named (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Monomethyl Ester according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This name precisely defines its structure: a 1,4-dihydropyridine core substituted at position 4 with a 3-nitrophenyl ring. The dicarboxylic acid moiety at positions 3 and 5 is partially esterified, with one carboxylic acid group remaining free and the other converted to a methyl ester [3] [5].
Key structural features include:
Standard representations include:
COC(=O)C1=C(C)NC(C)=C(C(=O)O)[C@@H]1C1=CC([N+](=O)[O-])=CC=C1
(specifies (S)-configuration) [3] JPXPPUOCSLMCHK-AWEZNQCLSA-N
(enantiomer-specific) [3] [5] COC(=O)C1[C@H](C(C(O)=O)=C(C)NC=1C)C1=CC(=CC=C1)[N+]([O-])=O
[3] The compound is uniquely identified by CAS Registry Number 76093-34-0, which exclusively denotes the (S)-(+)-enantiomer. This distinguishes it from the racemic mixture (CAS 74936-72-4) and the opposite (R)-(−)-enantiomer [3] [5]. The molecular formula is C₁₆H₁₆N₂O₆, with a molecular weight of 332.31 g/mol.
Table 1: Registry and Compositional Data
Property | Value | Source |
---|---|---|
CAS Registry Number (S) | 76093-34-0 | [3] [5] |
CAS Registry Number (rac) | 74936-72-4 | [2] [7] |
Molecular Formula | C₁₆H₁₆N₂O₆ | [1] [3] |
Molecular Weight | 332.31 g/mol | [1] [5] |
Melting Point | 200–205°C | [2] [5] |
Crystallographic and spectroscopic analyses confirm the zwitterionic character in solid states due to intramolecular proton transfer between the carboxylic acid and pyridine nitrogen [5].
The (S) designation at position 4 (C4) defines the absolute stereochemistry of this enantiomer. This configuration is determined by X-ray crystallography and polarimetry, with the (S)-form exhibiting dextrorotatory optical activity (+) [3] [5]. The spatial arrangement critically influences biological interactions, as dihydropyridine receptors exhibit pronounced stereoselectivity. Chiral separation methods (e.g., chiral HPLC or capillary electrophoresis) resolve the enantiomers, with the (S)-form consistently showing higher receptor affinity in pharmacological studies compared to its (R)-counterpart [5].
This compound is recognized by multiple synonyms across chemical and pharmaceutical literature:
Table 2: Common Synonyms and Pharmaceutical Designations
Synonym | Context | |
---|---|---|
(S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | Systematic variant | |
Nifedipine Impurity 32 | Pharmaceutical quality control | |
Methyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | IUPAC alternative formulation | |
Lercanidipine mainring | Structural core of antihypertensive API | |
SC-208341 | Santa Cruz Biotechnology catalog | [1] |
The designation "Nifedipine Impurity 32" highlights its role as a chiral impurity or synthetic intermediate in 1,4-dihydropyridine calcium channel blocker manufacturing [5]. The term "Lercanidipine mainring" references its structural similarity to the third-generation antihypertensive drug lercanidipine, which shares the same dihydropyridine backbone but differs in ester substituents [7] [9]. Pharmacopeial standards (e.g., USP/EP) rigorously control its limits in active pharmaceutical ingredients due to potential pharmacological activity [5].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3